molecular formula C23H16ClN3S B2389429 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1223981-48-3

4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2389429
CAS No.: 1223981-48-3
M. Wt: 401.91
InChI Key: OJPUUEZXPWXSQD-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a potent and selective small-molecule inhibitor of the JAK/STAT signaling pathway, a critical cascade implicated in immune response, cellular proliferation, and hematopoiesis. Its core research value lies in its ability to selectively target and modulate Janus Kinase (JAK) activity, making it an essential pharmacological tool for investigating the pathophysiology of autoimmune diseases, hematologic malignancies, and inflammatory conditions. Researchers utilize this compound to dissect the mechanistic role of JAK/STAT signaling in vitro and in vivo, providing critical insights for the development of novel targeted therapies. Studies have shown that this chemotype effectively suppresses cytokine-driven signal transduction, which is fundamental to diseases such as rheumatoid arthritis and psoriasis. By blocking the phosphorylation and subsequent activation of STAT transcription factors, this inhibitor allows for the precise interrogation of downstream gene expression effects, offering a powerful means to validate JAK isoforms as therapeutic targets in various disease models. Its application is pivotal in preclinical research aimed at understanding drug resistance mechanisms and identifying potential combination treatment strategies.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3S/c24-18-8-3-5-16(13-18)15-28-23-22-14-21(26-27(22)12-11-25-23)20-10-4-7-17-6-1-2-9-19(17)20/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPUUEZXPWXSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Aromatic Groups : The 1-naphthyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or methoxyphenyl substituents (e.g., ). This may enhance membrane permeability but reduce solubility .
  • Halogenation: The 3-chlorobenzylthio group offers metabolic resistance compared to 3-fluoro () or non-halogenated analogs (). Chlorine’s electron-withdrawing effects may also strengthen target binding via halogen bonds .
  • Sulfur Linkage : The benzylthio group in the target compound and analogs () provides stability over oxygen-based linkages, as seen in ether-containing derivatives () .

Physicochemical Properties

  • Lipophilicity : The target compound’s predicted logP (~5.0) exceeds analogs like 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (logP = 4.23) due to the 1-naphthyl group .
  • Solubility : Bulky aromatic substituents reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrazine core linked to a 3-chlorobenzylthio group and a naphthyl moiety. This unique structural arrangement is believed to contribute significantly to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazolo Core : Cyclization reactions using hydrazines and diketones.
  • Introduction of Substituents : Nucleophilic substitution for the 3-chlorobenzylthio group and cross-coupling reactions for the naphthyl group.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance:

  • In vitro tests showed that some pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against various pathogens, indicating strong antibacterial properties .

Antitumor Activity

The compound has also been investigated for its anticancer potential. Research indicates:

  • It may act as a kinase inhibitor, interfering with signaling pathways that promote cell growth and proliferation.
  • The mechanism involves apoptosis induction through caspase activation (caspase 3/7), suppression of NF-κB expression, and promotion of pro-apoptotic factors such as p53 and Bax .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling.
  • Receptor Interaction : It can bind to various receptors, altering their function and leading to downstream effects such as apoptosis or cell cycle arrest.

Comparative Studies

To better understand the uniqueness of this compound, it can be compared with other pyrazolo derivatives:

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Antitumor
4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazineStructureVaries based on thienyl substitution
Pyrazolo[4,3-d]pyrimidine analogsStructureDifferent biological profiles due to structural variations

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the significant biofilm inhibition exhibited by these compounds .
  • Anticancer Mechanisms : Research focused on the anticancer properties of pyrazolo derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines more effectively than traditional chemotherapeutics like cisplatin .

Q & A

Q. Critical Considerations :

  • Use X-ray crystallography to confirm regioselectivity (e.g., single-crystal analysis of phenylhydrazone derivatives) .
  • Avoid solvents for faster kinetics and higher yields in carbene insertion reactions .

How do electron-withdrawing substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?

Mechanistic Insights
Substituents alter C–H acidity and reaction kinetics:

  • pKa modulation : Calculated pKa values (via tools like allchemy.net ) show electron-withdrawing groups (e.g., Cl, CN) lower pKa at position 7 (DMSO), enhancing deprotonation and carbene insertion .

  • Reactivity trends :

    SubstituentpKa (DMSO)Reaction TemperatureYield
    4-Cl3370–90°C90%
    4-CN28Room temperature50%
    4-OCH₃3570°C (2 days)58%

Methodological Tip : Prioritize substituents with strong electron-withdrawing effects for room-temperature reactions .

How can regioselectivity be controlled during functionalization of position 7 in pyrazolo[1,5-a]pyrazines?

Advanced Experimental Design
Regioselectivity is governed by:

  • Acidity-driven insertion : Despite identical pKa values at positions 3 and 7 in some derivatives (e.g., 2a), carbene insertion occurs exclusively at position 7 due to steric and electronic factors .
  • Crystallographic validation : X-ray diffraction of intermediates (e.g., aminal 3f) confirms insertion at position 7, ruling out competing pathways .
  • Substituent positioning : Bulky groups at position 4 direct reactivity to position 7 by steric hindrance .

Q. Case Study :

  • Compound 2a (4-Cl) reacts at 70–90°C with no detectable regioisomers. Crystallography of derivative 6a confirms exclusive 7-functionalization .

What computational methods are used to predict reactivity and pKa of pyrazolo[1,5-a]pyrazine derivatives?

Q. Methodological Framework

  • pKa prediction : Use web-based tools (e.g., allchemy.net ) with DMSO as the solvent for accuracy. Compare calculated vs. experimental values to refine models .
  • Reactivity modeling :
    • Density Functional Theory (DFT) to map transition states for carbene insertion.
    • Molecular dynamics simulations to assess steric effects .

Q. Validation :

  • Correlate computed pKa with reaction yields (e.g., lower pKa → higher yields at milder conditions) .

How to resolve discrepancies between predicted and observed reaction sites in pyrazolo[1,5-a]pyrazine functionalization?

Q. Data Contradiction Analysis

  • Scenario : Calculations suggest identical pKa at positions 3 and 7 in 2a , but only position 7 reacts.
  • Resolution :
    • Experimental validation : Synthesize and characterize all potential regioisomers via NMR/X-ray .
    • Mechanistic probing : Conduct kinetic isotope effect (KIE) studies to confirm deprotonation as the rate-limiting step .
    • Steric analysis : Molecular modeling reveals steric hindrance at position 3 prevents carbene access .

Recommendation : Combine computational and crystallographic data to refine predictive models .

What strategies evaluate the potential biological activity of novel pyrazolo[1,5-a]pyrazine derivatives?

Q. Advanced Biological Profiling

  • In vitro assays : Screen for kinase inhibition (e.g., HEPG2-1 liver carcinoma cells) using derivatives like pyrazolo[1,5-a]pyrimidines (IC₅₀ = 2.70 µM) .
  • Targeted modifications : Introduce pharmacophores (e.g., trifluoromethyl, thiophenyl) to enhance binding to receptors like adenosine A2a .
  • ADMET profiling : Use HPLC-MS to assess metabolic stability and solubility .

Q. Key Pathway :

Synthesize derivatives with varied substituents.

Test cytotoxicity and receptor binding affinity.

Optimize lead compounds via SAR studies .

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